Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride
Description
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Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
benzoyl (2S)-4-hex-1-ynylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H21NO3/c1-2-3-4-6-9-14-12-16(19-13-14)18(21)22-17(20)15-10-7-5-8-11-15/h5,7-8,10-11,14,16,19H,2-4,12-13H2,1H3/t14?,16-/m0/s1 |
InChI Key |
NPXUTIKACPXNQV-WMCAAGNKSA-N |
Isomeric SMILES |
CCCCC#CC1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC#CC1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride, with CAS number 827028-11-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.37 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems and enzymatic pathways related to neurodegenerative diseases.
1. Antimicrobial Activity
Studies have indicated that pyrrolidine derivatives exhibit antimicrobial properties. This compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
2. Neuroprotective Effects
Research has demonstrated that compounds containing pyrrolidine structures can provide neuroprotective effects. They may inhibit beta-secretase (BACE) activity, which is crucial in the pathogenesis of Alzheimer’s disease by reducing amyloid-beta peptide production .
3. Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Pyrrolidine derivatives have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
Research Findings
Recent studies have focused on the synthesis and characterization of Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine derivatives, revealing their potential as multi-target drugs. The following table summarizes key research findings:
Scientific Research Applications
Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride is a research compound with the molecular formula and a molecular weight of 299.4 g/mol. It typically has a purity of 95% and is used in various research applications.
While specific applications and case studies for this compound are not detailed in the provided search results, the search results provide information on related compounds and their applications that can provide a broader context.
Pyrrolidine and Pyrrole Compounds
- Synthesis and Biological Activity: Pyrrole and pyrrolidine compounds, synthesized from 4-bromo-2-hydroxybenzoic acid hydrazide, have shown antibacterial and antifungal activities .
- Asymmetric Synthesis: Pyrrolidine-based organocatalysts, particularly those related to proline, are used in asymmetric synthesis . These catalysts can facilitate reactions like the conjugate addition of aldehydes to unsaturated ketones, leading to cyclohexenones with multiple stereocenters . Specific prolinamide catalysts have demonstrated high enantiocontrol in cyclocondensation reactions .
Thiazolidinone Derivatives
- Anticancer Activity: Derivatives of 2-aryl-1,3-thiazolidin-4-one, incorporating benzilic acid, have been investigated for potential anticancer activity against various cancer cell lines .
Isoindole Synthesis
- Synthesis and Characterization: Isoindole compounds have been synthesized and characterized using various spectroscopic techniques, with single-crystal XRD confirming their structure . These compounds have applications in chemical transformations .
Carboxylic Anhydrides
- Nucleophilic Acylation: Symmetrical carboxylic anhydrides are used in nucleophilic acylation reactions, although they can have limitations in reaction efficiency .
- Electrophilic Activation: Aromatic carboxylic anhydrides are used in various synthetic methods, including kinetic resolution of racemic secondary alcohols . Mixed anhydrides, prepared from benzoic anhydride, can be used to form esters, with the reaction rate influenced by the substituents on the aromatic rings .
Additional Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
